molecular formula C15H9Cl3N2O2 B3737941 2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B3737941
M. Wt: 355.6 g/mol
InChI Key: GNXYKXJTOCXXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide, also known as TCN or TCBZ, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is a white crystalline powder that is highly soluble in organic solvents and has a molecular weight of 380.7 g/mol. TCN has been found to possess a wide range of biological activities, including antitumor, antifungal, antiparasitic, and insecticidal properties. In

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of various enzymes and proteins. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. This compound has also been found to inhibit the growth and replication of various fungi and parasites. Additionally, this compound has been shown to have insecticidal activity against various insect pests.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide in lab experiments is its wide range of biological activities. This compound has been found to possess antitumor, antifungal, antiparasitic, and insecticidal properties, making it a versatile compound for studying various biological processes. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to various cell lines, and care should be taken when handling and using this compound.

Future Directions

There are several future directions for research on 2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the optimization of this compound for use as a therapeutic agent. This could involve the development of new derivatives of this compound that have improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity. Finally, there is a need for more studies on the potential use of this compound as an insecticide for controlling insect pests.

Scientific Research Applications

2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has been extensively studied for its biological and pharmacological properties. It has been found to possess antitumor, antifungal, antiparasitic, and insecticidal properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. This compound has been shown to be effective against various parasitic infections, including malaria and leishmaniasis. Additionally, this compound has been found to have insecticidal activity against various insect pests, including mosquitoes and ticks.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2/c16-15(17,18)14(21)19-10-6-7-12-11(8-10)20-13(22-12)9-4-2-1-3-5-9/h1-8H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXYKXJTOCXXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trichloro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.